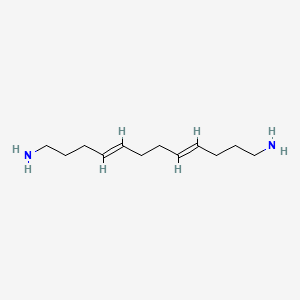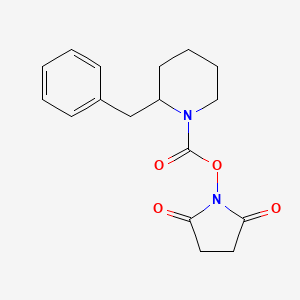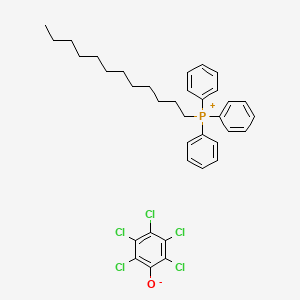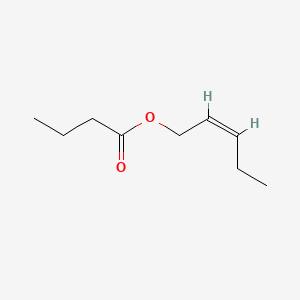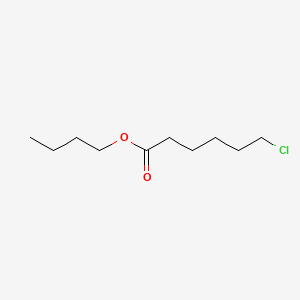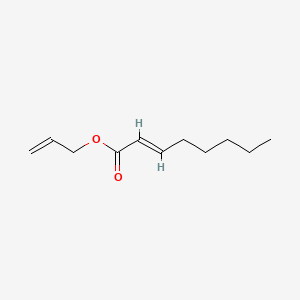
Allyl oct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl oct-2-enoate: is an organic compound with the chemical formula C11H18O2 . It is an ester formed from the reaction of allyl alcohol and oct-2-enoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Allyl oct-2-enoate can be synthesized through an esterification reaction between allyl alcohol and oct-2-enoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl oct-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The allyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted esters, amines.
Applications De Recherche Scientifique
Chemistry:
- Allyl oct-2-enoate is used as a starting material in organic synthesis to prepare various derivatives and intermediates.
- It serves as a model compound in studies of esterification and transesterification reactions.
Biology:
- The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
- It is used in studies related to the metabolism and biotransformation of esters in living organisms.
Medicine:
- This compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
- It is studied for its role in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry:
- The compound is widely used in the fragrance and flavor industry to impart fruity and floral notes to perfumes, cosmetics, and food products.
- It is also used as an additive in the production of plastics and polymers to enhance their properties.
Mécanisme D'action
Molecular Targets and Pathways:
- Allyl oct-2-enoate exerts its effects primarily through interactions with cellular membranes and enzymes involved in ester metabolism.
- The compound can modulate the activity of esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids.
- It may also interact with receptors and ion channels in the nervous system, contributing to its sensory properties.
Comparaison Avec Des Composés Similaires
Allyl acetate: Another ester with a similar structure, used in the fragrance industry.
Octyl acetate: An ester with a longer carbon chain, also used in flavors and fragrances.
Methyl oct-2-enoate: A structurally related ester with a different alkyl group.
Uniqueness:
- Allyl oct-2-enoate is unique due to its specific combination of an allyl group and an oct-2-enoate moiety, which imparts distinct chemical and sensory properties.
- Its reactivity and applications in various fields make it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
94135-94-1 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
prop-2-enyl (E)-oct-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4,8-9H,2-3,5-7,10H2,1H3/b9-8+ |
Clé InChI |
ZXSSSENGZAYAMP-CMDGGOBGSA-N |
SMILES isomérique |
CCCCC/C=C/C(=O)OCC=C |
SMILES canonique |
CCCCCC=CC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


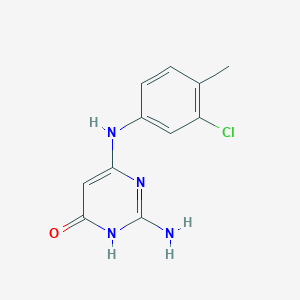
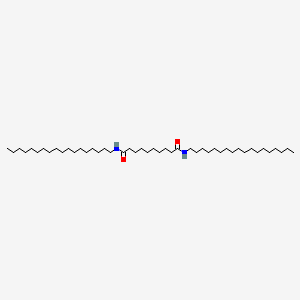


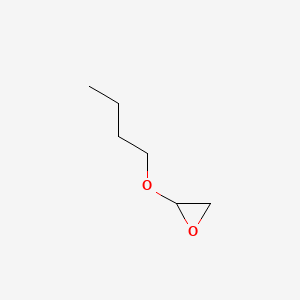
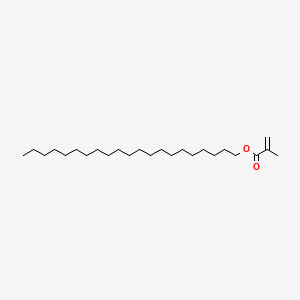
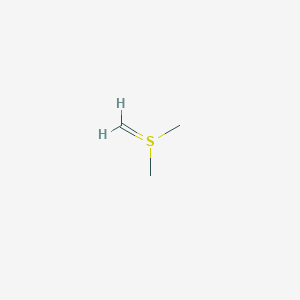
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

